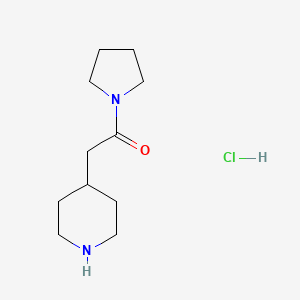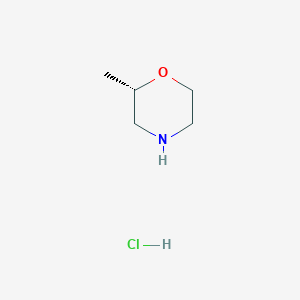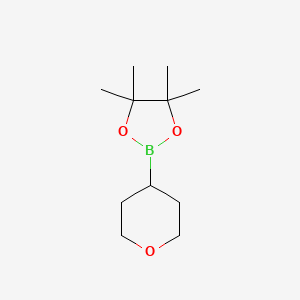![molecular formula C12H17ClN2O2S B1390933 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline CAS No. 1036526-86-9](/img/structure/B1390933.png)
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline
Overview
Description
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline is an organic compound that belongs to the class of sulfonyl anilines. This compound is characterized by the presence of a chloro group, a sulfonyl group, and a piperidinyl group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline typically involves the reaction of 2-chloroaniline with 3-methyl-1-piperidine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro group on the aniline ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce nitro groups.
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Nitro derivatives of the compound.
Nucleophilic Substitution: Various sulfonamide derivatives.
Oxidation and Reduction: Sulfoxides, sulfones, and amines.
Scientific Research Applications
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidinyl group may enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzoic acid
- 2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid
Uniqueness
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 3-methyl-1-piperidinyl group differentiates it from other similar compounds and contributes to its unique properties in scientific research applications.
Properties
IUPAC Name |
2-chloro-5-(3-methylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-3-2-6-15(8-9)18(16,17)10-4-5-11(13)12(14)7-10/h4-5,7,9H,2-3,6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVQZRQOKVZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


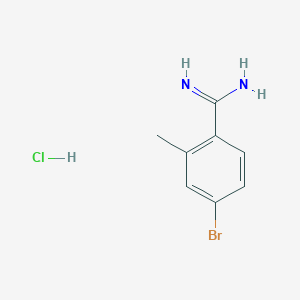
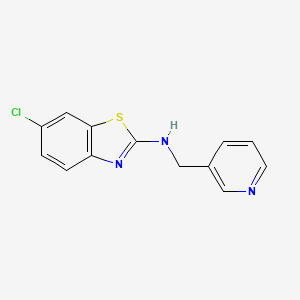
![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)
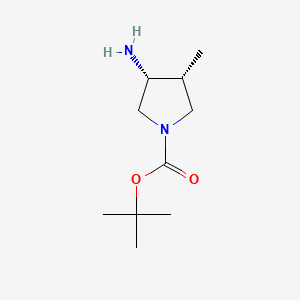


![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)
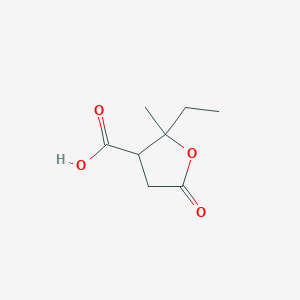

![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)
